molecular formula C48H36CoN4 B102071 meso-Tetratolylporphyrin-Co(II) CAS No. 19414-65-4

meso-Tetratolylporphyrin-Co(II)

Cat. No. B102071
CAS RN: 19414-65-4
M. Wt: 727.8 g/mol
InChI Key: GAGCYGPTUZOPHZ-UHFFFAOYSA-N
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Description

Meso-tetratolylporphyrin-Co(II) is a type of synthetic macrocycle that belongs to the family of porphyrins, which are characterized by their large, nitrogen-containing heterocyclic ring. These compounds are of significant interest due to their resemblance to natural porphyrins found in hemoglobin and chlorophyll, and their potential applications in fields such as catalysis, materials science, and medicine .

Synthesis Analysis

The synthesis of meso-tetratolylporphyrin derivatives can be achieved through various methods. One approach involves the acid-catalyzed oxidative coupling reaction, which is an alternative to the traditional McMurry coupling reaction . Another method utilizes iodine as a catalyst and air as an oxidant under thermal or UV conditions, offering a green synthesis with good yields . Additionally, the MacDonald "2 + 2" synthesis in aqueous anionic surfactant has been applied to create trans-meso-disubstituted tetraarylporphyrins . Furthermore, the synthesis of meso-tetraarylporphyrins with extended structures has been accomplished using Pd-coupling protocols, which are useful for applications in metal-organic frameworks .

Molecular Structure Analysis

The molecular structure of meso-tetraarylporphyrin derivatives has been characterized using various techniques. Single-crystal X-ray diffraction analyses have been employed to determine the structure of the macrocycle and its Ni(II) complex, revealing a 1-D supramolecular assembly . Similarly, the structure of a stable porphyrin spiro dimer was determined, providing insights into the unexpected Friedel-Crafts chemistry of meso-tetraarylporphyrins .

Chemical Reactions Analysis

Meso-tetraarylporphyrins undergo a range of chemical reactions. Under Friedel-Crafts conditions, they can form porphyrin spiro dimers through acylation, acid-catalyzed cyclization, and dimerization . The photophysical properties of meso-tetraarylporphyrin derivatives, such as fluorescence quantum yield and energy transfer to oxygen, have been studied, and their effectiveness as photosensitizers has been demonstrated in the photoinduced oxidation of aromatic alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of meso-tetraarylporphyrin-Co(II) and its derivatives have been extensively studied. Photophysical and photochemical studies have shown that these compounds can efficiently generate singlet oxygen, which is crucial for their antibacterial photoactivity . The electronic, electrochemical, and structural properties of cobaltous metalloporphyrins have been characterized, revealing the influence of π-acceptor ligands and the nature of para-substituted phenyls on these properties . Additionally, the incorporation of a cyclopentadiene unit into the meso-tetraarylporphyrin framework has been achieved, preserving the essential features of the tetrapyrrolic architecture .

Scientific Research Applications

Photophysical Studies for Medical Applications

Meso-tetratolylporphyrins, specifically when substituted with Co(II), have been studied for their photophysical properties, demonstrating potential for medical applications, particularly in photodynamic therapy. These compounds exhibit high triplet state yields and efficient singlet oxygen generation, crucial for therapeutic applications that rely on the generation of singlet oxygen for the treatment of certain diseases. The studies focus on understanding the deactivation processes of excitation energy, which is vital for optimizing their application in medical fields (Dudkowiak, Teślak, & Habdas, 2006).

Supramolecular Coordination

Research on meso-tetratolylporphyrin-Co(II) complexes has revealed their ability to form reversible penta- and hexacoordination motifs, leading to changes in supramolecular structures. These properties are harnessed to create materials with solvent-dependent coordination states, which can be reversed, showcasing potential for the development of responsive materials and sensors (Maji, Kumar, Pal, & Sarkar, 2005).

Catalytic Applications

The catalytic properties of Co(II)-meso-tetratolylporphyrin derivatives have been investigated, particularly in the degradation of organic dyes. These compounds serve as effective catalysts, demonstrating the ability to facilitate the breakdown of methylene blue dye, indicating potential for environmental cleanup applications. The study emphasizes the influence of ligands on the electronic and structural properties of these cobaltous metalloporphyrins, enhancing their catalytic capabilities (Guergueb et al., 2020).

Anion-Selective Electrodes

Co(II)-meso-tetratolylporphyrin derivatives have been utilized as ionophores in the development of polymeric membrane sensors for anions, showcasing high selectivity and sensitivity, particularly to iodide ions. These findings underline their potential in analytical chemistry for the detection and measurement of specific anions in various matrices (Shamsipur, Tashkhourian, Hasaninejad, & Sharghi, 2009).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so . The chemical should not be allowed to enter drains, and discharge into the environment must be avoided .

Future Directions

Porphyrins bearing nitro and amino substituents have been used as excellent synthons for further functionalization in order to obtain new compounds with adequate features for a wide range of applications . This suggests that meso-Tetratolylporphyrin-Co(II) and similar compounds could have promising future applications in various fields.

properties

IUPAC Name

cobalt;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHNRGPLVXCVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38CoN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135741316

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